Augustineolide
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H48O14 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
[(1R,2S,5R,6R,9R,12S,13S,14S,16S)-9-acetyloxy-6-(furan-3-yl)-13-hydroxy-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-12-(2-methylpropanoyloxy)-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-14-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C38H48O14/c1-11-18(4)30(42)52-34-35(6,7)26(24(40)31(43)47-10)37(9)21-12-14-36(8)23(22(21)28(38(34,46)33(37)45)51-29(41)17(2)3)25(49-19(5)39)32(44)50-27(36)20-13-15-48-16-20/h11,13,15-17,21,24-28,34,40,46H,12,14H2,1-10H3/b18-11+/t21-,24+,25+,26-,27-,28-,34-,36+,37+,38-/m0/s1 |
InChI Key |
AKBCEXILHLAVQT-KBUPBLQRSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@]2([C@H](C3=C4[C@H](C(=O)O[C@H]([C@@]4(CC[C@@H]3[C@@](C2=O)([C@H](C1(C)C)[C@H](C(=O)OC)O)C)C)C5=COC=C5)OC(=O)C)OC(=O)C(C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C2(C3CCC4(C(OC(=O)C(C4=C3C(C1(C2=O)O)OC(=O)C(C)C)OC(=O)C)C5=COC=C5)C)C)C(C(=O)OC)O)(C)C |
Synonyms |
augustineolide |
Origin of Product |
United States |
Occurrence and Natural Product Isolation of Augustineolide
Botanical Sources of Augustineolide
Primary Plant Species of Origin
This compound has been identified and isolated from the following plant species:
Swietenia macrophylla : Commonly known as big-leaf mahogany, this species is a significant source of this compound. acs.orgnih.govmdpi.comutar.edu.myusm.myresearchgate.netscielo.brscielo.br Investigations into the chemical constituents of S. macrophylla have repeatedly led to the isolation of this compound, among other limonoids. acs.orgnih.govmdpi.comutar.edu.myusm.my
Heynea trijuga : Also known as Indian heynea, this plant is another documented source of this compound. researchgate.netresearchgate.netstuartxchange.org Studies on the branches and leaves of H. trijuga have resulted in the isolation of several mexicanolide-type limonoids, including this compound. researchgate.net
Distribution within Plant Tissues
Research indicates that this compound is not uniformly distributed throughout the plant. The primary concentration of this compound has been found in specific tissues:
Seeds : The seeds of Swietenia macrophylla are a particularly rich source of this compound. acs.orgnih.govmdpi.comutar.edu.my The isolation processes for this compound frequently utilize the seeds of this plant. acs.org
Branches and Leaves : In Heynea trijuga, this compound has been successfully isolated from the branches and leaves. researchgate.net
Methodologies for Natural Product Extraction
The extraction of this compound from its botanical sources involves a series of steps designed to separate the compound from the complex matrix of plant material. Both traditional and modern techniques are employed to achieve this.
Solvent-Based Extraction Techniques
Conventional solvent-based extraction methods are widely used for the initial recovery of limonoids like this compound from plant materials. researchgate.net These methods rely on the differential solubility of the target compound in various organic solvents. uchicago.edu
Soxhlet Extraction : This is a continuous extraction method that utilizes a specialized apparatus. encyclopedia.pub The plant material is placed in a thimble, and a solvent is repeatedly heated, vaporized, condensed, and allowed to percolate through the sample, efficiently extracting the desired compounds. encyclopedia.pub For limonoid extraction, the powdered plant material, such as seeds, may first be defatted using a nonpolar solvent like hexane (B92381) in a Soxhlet apparatus. nih.govredalyc.orggoogle.com Following defatting, a more polar solvent is used to extract the limonoids. redalyc.orggoogle.com
Maceration : This simple technique involves soaking the plant material in a chosen solvent for a specific period, with or without agitation. scielo.bressencejournal.com The process allows the solvent to penetrate the plant cells and dissolve the target compounds. It is a common preliminary step in phytochemical analysis. scielo.br
Reflux Extraction : In this method, the plant material is boiled with a solvent, and the resulting vapor is condensed and returned to the boiling flask. mdpi.com This technique allows for extraction at a constant, elevated temperature, which can enhance extraction efficiency for certain compounds. scielo.brmdpi.com
The choice of solvent is critical and is based on the polarity of the target compound. For the extraction of limonoid aglycones like this compound, which are of low to medium polarity, solvents such as acetone, ethyl acetate (B1210297), and methanol (B129727) are commonly used. mdpi.comscialert.net
| Extraction Technique | Description | Common Solvents for Limonoids |
| Soxhlet Extraction | Continuous extraction with hot solvent. encyclopedia.pub | Hexane (for defatting), Ethanol (B145695), Acetone, Methanol, Ethyl Acetate. nih.govredalyc.orggoogle.comscialert.net |
| Maceration | Soaking plant material in a solvent at room temperature. scielo.bressencejournal.com | Methanol, Ethanol, Acetone, Ethyl Acetate. scielo.brmdpi.com |
| Reflux Extraction | Boiling the plant material with a solvent and condensing the vapor. mdpi.com | Acetone, Methanol, Ethyl Acetate, Dichloromethane. scielo.brmdpi.com |
Modern and Green Extraction Techniques
In recent years, there has been a shift towards more efficient and environmentally friendly extraction methods. chemmethod.com These "green" techniques often offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields. chemmethod.comtandfonline.com
Ultrasound-Assisted Extraction (UAE) : This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. encyclopedia.pubresearchgate.net The collapse of these bubbles near the plant material disrupts the cell walls, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process. encyclopedia.pubresearchgate.net
Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and the moisture within the plant cells. tandfonline.comorganomation.com This localized heating creates pressure that ruptures the cell walls, releasing the intracellular contents into the solvent. tandfonline.com
Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds. mdpi.com This method is considered green as CO2 is non-toxic and can be easily removed from the extract. mdpi.com
Optimization of Extraction Parameters
To maximize the yield and purity of the extracted this compound, several parameters in the extraction process need to be optimized. The systematic optimization of these factors is crucial for developing an efficient and reproducible extraction protocol.
Key parameters that are often optimized include:
Solvent Type and Concentration : The choice of solvent and its concentration (e.g., aqueous ethanol) significantly affects the extraction efficiency based on the polarity of the target compounds. researchgate.net
Temperature : Higher temperatures generally increase the solubility and diffusion rate of the compounds, but excessive heat can lead to the degradation of thermolabile substances. nih.gov
Extraction Time : The duration of the extraction needs to be sufficient to allow for maximum recovery of the target compound without extracting excessive amounts of impurities. nih.gov
Solid-to-Solvent Ratio : This ratio affects the concentration gradient and, consequently, the rate of mass transfer. researchgate.net
pH : For compounds with acidic or basic properties, adjusting the pH of the extraction medium can significantly influence their solubility and stability. researchgate.netnih.gov
Particle Size : Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency. scielo.br
Methodologies such as Response Surface Methodology (RSM) are often employed to systematically study the effects of these parameters and their interactions to determine the optimal extraction conditions. nih.govresearchgate.net
| Parameter | Influence on Extraction |
| Solvent Choice | Affects the solubility and selectivity of the extraction. |
| Temperature | Influences solubility and diffusion rates; can cause degradation. nih.gov |
| Time | Determines the completeness of the extraction. nih.gov |
| Solid-to-Solvent Ratio | Affects the concentration gradient and mass transfer. researchgate.net |
| pH | Can alter the solubility and stability of pH-sensitive compounds. researchgate.net |
Chromatographic Separation and Purification Strategies
The purification of this compound from the crude extract is a challenging task due to the presence of numerous other structurally similar limonoids. Researchers employ a combination of chromatographic techniques to achieve the desired level of purity.
Column chromatography (CC) is a fundamental technique used in the initial fractionation of the crude limonoid mixture. um.edu.myusm.my In a typical procedure, the ethyl acetate-soluble fraction of a methanolic extract from S. macrophylla seeds is subjected to column chromatography over silica (B1680970) gel. nih.govmdpi.com A gradient elution system is often employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. scielo.br This allows for the separation of compounds based on their polarity, with fractions being collected and analyzed, often by Thin-Layer Chromatography, to track the presence of the target compound.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently utilized for the final purification of this compound and other limonoids. nchu.edu.twresearchgate.net Preparative HPLC, often on a reversed-phase column (e.g., C18), is employed to separate closely related compounds that may co-elute during column chromatography. researchgate.netscielo.br For instance, fractions enriched with this compound from column chromatography can be further purified using an isocratic or gradient mobile phase system, such as a mixture of methanol and water. researchgate.netscielo.br The use of a UV detector allows for the monitoring of the separation process, with the peak corresponding to this compound being collected. scielo.br
Thin-Layer Chromatography (TLC) is an indispensable tool throughout the isolation process of this compound. nih.govusm.mynih.gov It is used for the rapid analysis of fractions from column chromatography to identify those containing the target compound. usm.my Preparative TLC (PTLC) on silica gel plates has also been directly used for the purification of limonoids from S. macrophylla. nih.govresearchgate.net The separated compounds on the TLC plate are visualized under UV light or by spraying with a suitable reagent, allowing for the scraping of the band corresponding to this compound, which is then extracted from the silica gel. osti.gov
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption of the analyte. nih.gov High-speed countercurrent chromatography (HSCCC) has been successfully applied to the separation of limonoids from the seeds of Carapa guianensis, another member of the Meliaceae family. nih.gov In a typical HSCCC separation of limonoids, a biphasic solvent system, such as hexane-ethyl acetate-methanol-water, is employed. nih.gov The sample is partitioned between the two immiscible liquid phases, and the separation is achieved by passing the mobile phase through the stationary phase held in a coil. This technique has shown to be effective in isolating several limonoids in a single run, suggesting its potential for the efficient purification of this compound. nih.govjst.go.jprsc.orgdntb.gov.ua
Thin-Layer Chromatography (TLC)
Spectroscopic and Analytical Techniques for Initial Characterization
Once this compound has been isolated in a pure form, its chemical structure is determined using a suite of spectroscopic and analytical methods.
The molecular formula of this compound has been established as C₃₈H₄₈O₁₄ through high-resolution mass spectrometry. rhhz.net The initial structural features are often inferred from various spectroscopic data:
Infrared (IR) Spectroscopy : The IR spectrum of this compound reveals the presence of key functional groups. Characteristic absorption bands indicate the presence of hydroxyl (-OH) and carbonyl (C=O) groups. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of this compound. scialert.netmdpi.comnih.govnih.govscielo.brresearchgate.net The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. scialert.netmdpi.comnih.govnih.govscielo.brresearchgate.net
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the exact molecular formula. nchu.edu.twnih.gov
2D NMR Techniques : To unambiguously assign all the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netscialert.netanalyzetest.comgithub.ioprinceton.edu COSY spectra reveal proton-proton couplings, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. researchgate.netscialert.netanalyzetest.comgithub.ioprinceton.edu
Biosynthetic Pathways of Augustineolide
General Limonoid Biosynthesis from Triterpenoid (B12794562) Precursors
Limonoids are classified as tetranortriterpenoids, a group of modified triterpenes characterized by the loss of four carbon atoms from the parent C30 scaffold to form a C26 structure with a signature furan (B31954) ring. pnas.orgbiorxiv.org The general biosynthetic pathway commences with the cyclization of the linear C30 hydrocarbon, squalene. frontiersin.org
The initial steps are shared with other triterpenoids and sterols. Isoprene units, derived from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways, are assembled into 2,3-oxidosqualene. nih.govnih.gov This crucial intermediate is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.org In limonoid-producing plants, the primary product of this cyclization is typically a tetracyclic triterpene of the euphane or tirucallane (B1253836) type. pnas.orgnih.gov Specifically, research has identified tirucalla-7,24-dien-3β-ol as a key triterpenoid precursor for limonoid biosynthesis in both the Meliaceae and Rutaceae families. pnas.orgnih.govresearchgate.net
Following the formation of this initial scaffold, a series of extensive oxidative modifications occur. These reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl, ketone, or epoxy groups, leading to scaffold rearrangements and ultimately the cleavage of four carbons from the side chain to form the characteristic furan ring. pnas.orgnih.gov These initial modified triterpenes, which still retain their 30 carbon atoms but have undergone some oxidation, are known as protolimonoids, with melianol (B1676181) being a key example. pnas.orgpnas.org
Proposed Biogenetic Route to Augustineolide
This compound is classified as a B,D-ring seco-limonoid, meaning both the B and D rings of the original steroid-like nucleus have been cleaved. researchgate.net Its proposed biogenetic pathway represents a significant divergence from the basic limonoid structure.
The pathway is believed to begin with the common triterpenoid precursor, which undergoes oxidation and rearrangement to form an intact-ring limonoid intermediate, likely an azadirone-type structure, which is common in the Meliaceae family. nih.govnih.gov The first key ring-opening event is the cleavage of the D-ring, leading to the formation of gedunin-type limonoids. researchgate.net
From a gedunin (B191287) intermediate, the proposed route to this compound involves a second oxidative cleavage, this time of the B-ring. This step forms an andirobin-type intermediate, which is the direct precursor class for B,D-seco structures. researchgate.net Subsequent enzymatic modifications, such as hydroxylations and esterifications, would then occur on this B,D-seco scaffold to yield the final structure of this compound.
Enzymatic Steps and Intermediates in this compound Formation
While the complete enzymatic sequence for this compound biosynthesis has not been fully elucidated, the types of enzymes and key intermediates are known from studies of related limonoids. ournarratives.net The entire process involves a cascade of enzymatic reactions that progressively increase the complexity and oxidation state of the molecule.
Key Enzyme Classes:
Oxidosqualene Cyclases (OSCs): These enzymes catalyze the crucial first step, forming the tetracyclic triterpene skeleton (e.g., tirucalla-7,24-dien-3β-ol) from 2,3-oxidosqualene. frontiersin.orgnih.gov
Cytochrome P450s (CYP450s): This large family of enzymes is responsible for the majority of the oxidative modifications, including hydroxylations, epoxidations, and the critical ring-cleavage reactions that define the seco-limonoid classes. pnas.orgnih.gov They are essential for the formation of the gedunin-type D-ring cleavage and the subsequent B-ring cleavage leading to the andirobin-type precursors of this compound.
Transferases (e.g., Acyltransferases): These enzymes are involved in the "tailoring" steps, adding functional groups such as acetyl or tigloyl moieties to the limonoid scaffold, which contribute to the vast structural diversity of these compounds.
Key Intermediates:
2,3-Oxidosqualene: The universal precursor for the cyclization step. nih.gov
Tirucalla-7,24-dien-3β-ol: The initial tetracyclic triterpene scaffold. pnas.orgresearchgate.net
Melianol: A key protolimonoid intermediate formed after initial side-chain oxidation. pnas.org
Gedunin-type Limonoids: D-ring seco intermediates that are precursors to further ring-cleavage products. researchgate.net
Andirobin-type Limonoids: B,D-ring seco intermediates that are the immediate precursors to this compound. researchgate.net
Comparative Biosynthesis with Related Limonoid Structures
The biosynthetic pathway to this compound is best understood by comparing it to the formation of other limonoids, which highlights the modular and divergent nature of these metabolic networks.
Comparison with Intact-Ring and D-seco Limonoids: The biosynthesis of this compound is significantly more complex than that of intact-ring limonoids like azadirone, which only undergoes the initial furan ring formation and scaffold modifications without any ring cleavage. nih.gov It is also a step beyond D-ring seco-limonoids like gedunin. The formation of gedunin represents a branch point; while it is a final product in some pathways, in the pathway to this compound, it serves as an intermediate for a second ring-opening event (B-ring cleavage). researchgate.net
Comparison between Meliaceae and Rutaceae Limonoids: this compound is produced by Swietenia macrophylla, a member of the Meliaceae family. Limonoids from this family, including this compound, are typically derived from azadirone-type intermediates with an intact A-ring. nih.govnih.gov This contrasts sharply with the majority of limonoids found in the Rutaceae family (e.g., limonin (B1675406) in citrus), which are derived from nomilin-type intermediates. biorxiv.orgnih.gov A key distinguishing feature of Rutaceae limonoids is the cleavage of the A-ring, a modification not typically seen in Meliaceae limonoids. This fundamental difference in an early biosynthetic step—A-ring modification versus its absence—represents a major evolutionary divergence between the pathways in these two plant families. biorxiv.orgnih.gov
Synthetic and Semi Synthetic Approaches to Augustineolide and Its Analogues
Total Synthesis Endeavors for Augustineolide
To date, a complete total synthesis of this compound has not been reported in the scientific literature. The primary obstacle lies in the complex and highly oxygenated structure characteristic of phragmalin-type limonoids. These molecules feature a unique octahydro-1H-2,4-methanoindene cage structure that is difficult to construct through conventional synthetic methodologies. researchgate.netlu.lvnih.gov The synthesis of such a densely functionalized and stereochemically rich framework requires the development of novel and efficient synthetic strategies. researchgate.netnih.gov Researchers have noted that the absence of feasible routes to key functionalized building blocks has significantly impeded progress in the total synthesis of this class of natural products. researchgate.net
The daunting complexity of phragmalin-type limonoids has made their total synthesis a significant challenge for the chemical synthesis community. nih.gov While progress has been made in synthesizing the core structures of some limonoids, a complete de novo synthesis of this compound remains an unmet goal. nih.govmdpi.com The successful total synthesis of such a molecule would represent a landmark achievement in organic synthesis and could pave the way for the synthesis of various analogues for structure-activity relationship studies.
Semi-Synthesis Strategies from Natural Precursors
Given the challenges associated with the total synthesis of this compound, researchers have turned to semi-synthetic approaches, utilizing naturally abundant limonoids as starting materials. This compound itself is a naturally occurring limonoid isolated from the seeds of Swietenia macrophylla. researchgate.net
Chemical Modification of Isolated Limonoids
The semi-synthesis of this compound analogues often involves the chemical modification of related limonoids isolated from the same plant source, such as swietenolide and swietenine (B1256064). tandfonline.comresearchgate.net These modifications are typically aimed at enhancing the biological activity of the parent compounds. For instance, studies have shown that the introduction of different acyl groups can significantly impact the biological properties of these molecules. tandfonline.com While direct semi-synthesis of this compound from a more abundant precursor has not been extensively detailed, the principles established from the modification of related limonoids provide a clear pathway for generating structural diversity within this class of compounds.
One study has explicitly mentioned the preparation of derivatives of this compound through acylation and hydrolysis reactions, indicating that semi-synthetic modifications of this specific limonoid have been undertaken. researchgate.net
Derivatization Reactions for Analytical and Functional Enhancement
Derivatization is a chemical modification process employed to alter the properties of a compound, often to improve its analytical detection or to enhance its biological function. nih.gov For complex natural products like this compound, derivatization can be a powerful tool for structure elucidation and the development of more potent analogues.
Alkylation involves the introduction of an alkyl group onto a molecule. mdpi.com In the context of limonoids, alkylation can be used to modify hydroxyl or carboxylic acid functional groups. While specific examples of the alkylation of this compound are not prevalent in the literature, the general principles of alkylation reactions are well-established and could be applied to modify its structure. mdpi.commdpi-res.com For instance, methylation, a common alkylation reaction, has been used in the derivatization of other limonoids. researchgate.net
Acylation is the process of adding an acyl group to a compound. mdpi.com This has been a widely used strategy for the derivatization of limonoids, including those from Swietenia macrophylla. tandfonline.comresearchgate.net The addition of acyl groups, such as acetyl or benzoyl groups, to the hydroxyl moieties of limonoids has been shown to significantly influence their biological activities. tandfonline.comnih.gov One report explicitly confirms that this compound has been subjected to acylation reactions to create derivatives. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by introducing a variety of acyl groups with different steric and electronic properties.
Silylation is a common derivatization technique in chemical analysis, where a silyl (B83357) group (e.g., trimethylsilyl) is introduced to replace an active hydrogen in functional groups like hydroxyls. mdpi-res.comresearchgate.net This process increases the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net While specific silylation protocols for this compound are not detailed in the reviewed literature, this standard technique is applicable to hydroxyl-containing compounds like this compound for analytical characterization. The derivatization of similar complex natural products for analytical purposes is a routine practice in phytochemistry.
Other Derivatization Approaches
Beyond the more common synthetic modifications, other derivatization strategies can be employed to probe the structure-activity relationships of this compound. These approaches often target specific functional groups within the molecule to introduce a variety of structural motifs. While specific derivatization of this compound is not extensively documented in publicly available literature, we can infer potential strategies from studies on related limonoids.
Derivatization can involve reactions such as esterification, etherification, and the formation of acetals or ketals at hydroxyl groups. The carbonyl groups present in the this compound structure are also amenable to modification, for instance, through reduction to alcohols or conversion to oximes and hydrazones. The furan (B31954) ring, a characteristic feature of many limonoids, can also be a target for chemical modification, although this can sometimes lead to a loss of biological activity.
These derivatization reactions are instrumental in creating a library of this compound analogues, each with a specific modification. The systematic evaluation of these derivatives allows for the mapping of the pharmacophore and the identification of key structural features essential for its biological effects.
| Derivative Type | Potential Reagents and Conditions | Purpose of Derivatization |
| Ester Analogues | Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, DMAP) | To explore the impact of substituent size and electronics at hydroxyl positions. |
| Ether Analogues | Alkyl halides in the presence of a base (e.g., NaH) | To investigate the importance of hydrogen bond donating ability of hydroxyl groups. |
| Oxime Analogues | Hydroxylamine hydrochloride in a suitable solvent | To probe the role of the carbonyl group in receptor binding. |
| Furan-modified Analogues | Oxidizing agents or Diels-Alder reactions | To assess the contribution of the furan ring to the overall activity. |
This table presents hypothetical derivatization approaches for this compound based on common strategies for related limonoids.
Development of this compound Analogues for Structure-Activity Relationship Studies
The development of this compound analogues is a cornerstone of structure-activity relationship (SAR) studies. gla.ac.uk SAR investigations aim to systematically alter the chemical structure of a lead compound, such as this compound, to understand how these changes affect its biological activity. acs.org This knowledge is invaluable for the rational design of more potent and selective therapeutic agents. researchgate.net
The synthesis of analogues can range from simple modifications of the peripheral functional groups to more complex alterations of the core scaffold. For instance, modifying the substituents on the A-ring or altering the lactone ring in the D-ring can provide significant insights into the structural requirements for activity. The insights gained from studying other limonoids, such as the synthesis of analogues of trichilin-type limonoids which revealed the importance of the β-oriented epoxy ring at C-14/C-15 for activity, can guide the design of this compound analogues. frontiersin.org
A crucial aspect of SAR studies is the biological evaluation of the synthesized analogues. By comparing the activity of the parent compound, this compound, with that of its derivatives, researchers can identify which parts of the molecule are essential for its biological function and which can be modified to enhance its properties. rsc.org
| Analogue Class | Structural Modification | Rationale for SAR Study | Hypothetical Activity Outcome |
| A-Ring Modified | Alteration of substituents on the A-ring | To determine the influence of this region on target interaction. | Increased or decreased potency depending on the nature of the substituent. |
| D-Ring Lactone Modified | Opening or altering the lactone ring | To investigate the role of the lactone as a key pharmacophoric element. | Likely loss of activity, indicating the importance of the lactone. |
| C-9/C-10 Modified | Introduction of different functional groups | To probe the steric and electronic requirements in this region of the molecule. | Modulation of activity and selectivity. |
| Furan Ring Analogues | Replacement with other heterocycles | To assess the specific contribution of the furan moiety to the biological effect. | Potential for altered or novel activities. |
This table outlines a hypothetical strategy for the development of this compound analogues for SAR studies, based on established principles in medicinal chemistry.
Computational Chemistry in Synthetic Design
Computational chemistry has emerged as a powerful tool in the design and synthesis of complex natural products and their analogues, including potentially this compound. ajol.info These computational approaches can provide valuable insights into the feasibility of synthetic routes, predict the properties of target molecules, and guide the design of analogues with desired activities. researchgate.net
Molecular modeling and quantum chemical calculations can be used to study the conformational preferences of this compound and its synthetic intermediates, helping to predict the stereochemical outcome of reactions. nih.gov For example, computational analysis was instrumental in the structural revision of several limonoid alkaloids, where NMR calculations guided the correct assignment of stereochemistry. nih.gov
Furthermore, computational methods play a critical role in SAR studies. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of virtual compounds before their synthesis. mdpi.comfrontiersin.org This in silico screening allows chemists to prioritize the synthesis of the most promising analogues, thereby saving time and resources. frontiersin.org While specific computational studies on this compound are not widely reported, the application of these methods to other complex natural products demonstrates their immense potential in advancing this compound research. nih.govnih.gov
Investigation of Biological Activities and Underlying Mechanisms of Augustineolide
In Vitro Preclinical Studies (e.g., using cellular or tissue-specific assays)
While studies specifically isolating Augustineolide to test its cytotoxic effects are limited in the provided literature, it is a known constituent of extracts from Swietenia macrophylla seeds that exhibit significant antiproliferative activity. researchgate.netacademicjournals.orgum.edu.my The ethyl acetate (B1210297) fraction of S. macrophylla (SMEAF), which contains a mixture of limonoids including this compound, has demonstrated potent dose- and time-dependent cytotoxicity against the HCT116 human colorectal carcinoma cell line. researchgate.netmdpi.com The IC50 value for this extract was found to be 35.35 ± 0.50 µg/mL. mdpi.com The antiproliferative properties of these limonoid-containing extracts are believed to be mediated through the induction of apoptosis and modulation of the cell cycle. academicjournals.orgum.edu.my
Investigations into the mechanisms underlying the cytotoxicity of S. macrophylla extracts containing this compound point towards the induction of programmed cell death, or apoptosis. researchgate.netum.edu.my Treatment of HCT116 cancer cells with the S. macrophylla ethyl acetate fraction (SMEAF) was shown to trigger apoptosis through several key cellular events. researchgate.netmdpi.com
Key findings include:
Externalized Phosphatidylserine: Flow cytometry analysis using Annexin V/PI staining confirmed the externalization of phosphatidylserine, a hallmark of early apoptosis, in a dose-dependent manner. researchgate.netmdpi.com
DNA Fragmentation: The induction of apoptosis was further verified by the TUNEL assay, which detects DNA fragmentation, a characteristic of later-stage apoptosis. researchgate.netmdpi.com
Mitochondrial Membrane Potential Disruption: The extract induced a collapse of the mitochondrial membrane potential (ΔΨm) after 24 hours of treatment. researchgate.netmdpi.com Disruption of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis.
Glutathione (B108866) Depletion: The treatment also caused a depletion in total intracellular glutathione (GSH), indicating the involvement of oxidative stress in the apoptotic process. researchgate.netacademicjournals.org
Table 1: Apoptotic Effects of S. macrophylla Ethyl Acetate Fraction (SMEAF) on HCT116 Cells
| Apoptotic Event | Assay/Method Used | Observed Effect | Reference |
|---|---|---|---|
| Phosphatidylserine Externalization | Annexin V/PI Staining (Flow Cytometry) | Dose-dependent increase in apoptotic cells. | researchgate.netmdpi.com |
| DNA Fragmentation | TUNEL Assay | Confirmed induction of apoptosis. | researchgate.netmdpi.com |
| Mitochondrial Disruption | JC-1 Dye (Flow Cytometry) | Collapse of mitochondrial membrane potential. | researchgate.netacademicjournals.org |
| Oxidative Stress | GSH Level Measurement | Depletion of total intracellular glutathione. | researchgate.netacademicjournals.org |
Further analysis of the cellular effects of the this compound-containing S. macrophylla extract revealed modulation of the cell cycle. researchgate.netmdpi.com Flow cytometric analysis of HCT116 cells treated with the extract showed a significant increase in the sub-G1 population at concentrations of 0.05 mg/mL and higher. researchgate.netmdpi.com The accumulation of cells in the sub-G1 phase is indicative of apoptotic cell death, as it represents cells with fragmented DNA. researchgate.net
This compound is a limonoid derived from the Meliaceae family, which is noted for its antimicrobial properties. scielo.brscielo.br Extracts from Swietenia macrophylla, the plant source of this compound, have demonstrated both antibacterial and antifungal activities against various pathogenic strains. nih.govopenveterinaryjournal.com For instance, methanol (B129727) extracts of S. macrophylla seeds were active against bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Bacillus cereus, Staphylococcus aureus, and Escherichia coli. nih.gov The same extracts also showed antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus albidus. nih.gov
While this compound is listed as a key phytochemical constituent of these bioactive plants, specific studies detailing the minimum inhibitory concentration (MIC) or the precise spectrum of activity for the isolated compound were not found in the provided search results. scielo.brscielo.br However, other limonoids from Swietenia species have been tested, with compounds like 2-hydroxyfissinolide showing activity against Micrococcus luteus with an MIC of 12.5 μg/mL. mdpi.com This suggests that limonoids as a class, including potentially this compound, contribute to the observed antimicrobial effects. scielo.brmdpi.com
The role of this compound in antioxidant mechanisms is primarily inferred from studies on extracts of S. macrophylla, which is known to possess antioxidant properties. openveterinaryjournal.comresearchgate.net Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. nih.govnih.govmdpi.com Plant-derived antioxidants can mitigate this damage. doc-developpement-durable.orgfrontiersin.org
Studies on extracts containing this compound have shown modulation of key markers of oxidative stress:
Glutathione (GSH) Levels: Treatment of HCT116 cells with an S. macrophylla seed extract led to a dose-dependent depletion of intracellular glutathione (GSH). researchgate.netacademicjournals.org While GSH is a crucial antioxidant, its depletion in cancer cells can render them more susceptible to apoptosis. academicjournals.org
Lipid Peroxidation: Aqueous extracts of a related plant, Azadirachta indica, have been shown to decrease the formation of lipid peroxides, estimated as thiobarbituric acid reactive substances (TBARS), which is a marker similar to malondialdehyde (MDA). doc-developpement-durable.org
Antioxidant Enzymes: The same study noted an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GPx) in erythrocytes. doc-developpement-durable.org
Although this compound is a known constituent of these plants, direct studies measuring its effect on MDA, SOD, or GPx levels were not available in the search results. openveterinaryjournal.comdoc-developpement-durable.org
Table 2: Oxidative Stress Modulation by this compound-Containing Plant Extracts
| Marker | Modulation Effect | System/Assay | Reference |
|---|---|---|---|
| Intracellular Glutathione (GSH) | Depletion | HCT116 Cancer Cells | researchgate.netacademicjournals.org |
| Lipid Peroxides (TBARS/MDA) | Decrease | Erythrocytes (in vivo, related species) | doc-developpement-durable.org |
| Superoxide Dismutase (SOD) | Increase | Erythrocytes (in vivo, related species) | doc-developpement-durable.org |
| Glutathione Peroxidase (GPx) | Increase | Erythrocytes (in vivo, related species) | doc-developpement-durable.org |
This compound has been specifically identified as having in vitro anti-inflammatory activity. researchgate.net Inflammation is a critical physiological response that, when dysregulated, contributes to a wide range of diseases. researchgate.netnih.govwikipedia.org Natural compounds are a significant source of new anti-inflammatory agents. frontiersin.org
The anti-inflammatory potential of this compound is supported by research on related limonoids from Swietenia species, which have been shown to modulate specific inflammatory pathways. mdpi.com For example, several phragmalin-type limonoids inhibited superoxide anion (O₂·⁻) generation induced by fMLP in neutrophils, with IC50 values ranging from 27.6 to 48.7 μM. mdpi.com This process is a key part of the inflammatory response. Furthermore, other limonoids from Swietenia strongly inhibited platelet-activating factor (PAF), a potent inflammatory mediator. mdpi.com These findings suggest that this compound may exert its anti-inflammatory effects by modulating inflammatory mediators and cellular responses like oxidative bursts in immune cells. mdpi.comresearchgate.net
Apoptosis Induction Mechanisms (e.g., DNA fragmentation, mitochondrial membrane potential disruption, externalized phosphatidylserine)
Antiviral Effects
Limonoids, including this compound, are recognized for their potential antiviral properties. unair.ac.id These triterpenoid (B12794562) derivatives have demonstrated a range of bioactivities, including antiviral, antifungal, antibacterial, anticancer, and antimalarial effects. unair.ac.id While specific studies focusing exclusively on the antiviral mechanisms of this compound are part of broader research into limonoids from the Swietenia genus, the class of compounds is known to inhibit the replication of various viruses such as human immunodeficiency virus (HIV), dengue virus, and Hepatitis C virus (HCV). researchgate.net For instance, a study on limonoids from Swietenia macrophylla seeds showed that some of these compounds possess anti-dengue virus 2 activity. researchgate.net Another related limonoid, swielimonoid B, exhibited significant antiviral activity with a half-maximal effective concentration (EC50) of 7.2 ± 1.33 µM and a selectivity index greater than 27.7. researchgate.net In silico studies have also been conducted to predict the interaction of compounds from Swietenia macrophylla, including this compound, with viral proteins like the papain-like protease (PLpro) of SARS-CoV-2. unair.ac.idresearchgate.net
Antimalarial Potential
The antimalarial activity is a significant characteristic of limonoids derived from the Meliaceae family. scielo.brscielo.br this compound, isolated from Swietenia macrophylla, is among the limonoids that have been noted for their potential in this area. mdpi.comusm.my The antimalarial properties of extracts from Meliaceae plants and their constituent compounds like gedunin (B191287) have been a particular point of interest for researchers, especially for tropical regions where malaria is prevalent. scielo.br The fight against malaria is challenged by the emergence of drug-resistant strains of Plasmodium falciparum, making the discovery of new antimalarial agents crucial. nih.gov The dependence of the Plasmodium parasite on glycolysis for energy production has made its lactate (B86563) dehydrogenase enzyme (pLDH) a key target for potential antimalarial drugs. plos.org
Antifeedant and Insecticidal Efficacy
This compound has been investigated for its antifeedant properties. In one study, this compound was among four compounds subjected to an antifeedant bioassay against the final instar larvae of Spodoptera frugiperda. researchgate.net The results indicated that its antifeedant activity was comparable to that of bicyclononanolides that had been previously tested. researchgate.net Limonoids as a class are well-known for their extensive biological effects, which include antifeedant and insecticidal properties. mdpi.com The structural characteristics of limonoids, such as their ring structure and chemical oxidation state, are believed to be key factors in their activity against insect herbivores. scielo.br The search for novel botanical insecticides often involves screening plant extracts for such deleterious effects on insects. scirp.org Homemade botanical insecticides, which are widely used in some regions, often rely on plants with these active ingredients. researchgate.net
Other Noted Biological Activities
Beyond the specific activities mentioned above, this compound is a constituent of plants from the Swietenia genus, which are known for a wide range of pharmacological activities. nih.gov Limonoids and their derivatives are the major active components of Swietenia macrophylla and have been associated with antimicrobial, anti-inflammatory, antioxidant, antimutagenic, anticancer, and antitumor activities. mdpi.comnih.gov Other reported activities for compounds from this genus include anti-nociceptive, hypolipidemic, antidiarrhoeal, anti-infective, and acaricidal effects. mdpi.comnih.gov
In Vivo Preclinical Studies (e.g., using animal models)
While specific in vivo studies focusing solely on this compound are not extensively detailed in the available literature, research on extracts from plants containing this compound provides insights into its potential preclinical efficacy.
Efficacy in Disease Models (e.g., Antidiabetic Models, Antidiarrhoeal Models, Renal Damage Models)
Antidiabetic Models: Extracts from Swietenia macrophylla, which contains this compound, have shown potent antidiabetic activity in animal models. mdpi.com For example, a methanol extract of S. macrophylla seeds demonstrated a significant reduction in blood glucose levels in an oral glucose tolerance test in rats. mdpi.com Various animal models are utilized to investigate antidiabetic potential, including those induced by chemicals like alloxan (B1665706) or streptozotocin (B1681764) (STZ), as well as genetic models like the Zucker Diabetic Fatty (ZDF) rat. nih.govijnrd.orgfrontiersin.org These models help in understanding the mechanisms behind the antidiabetic effects of natural products. nih.gov
Antidiarrhoeal Models: The traditional use of plants from the Swietenia genus for treating diarrhea is supported by preclinical studies. mdpi.com Antidiarrhoeal activity is often evaluated in mice using models such as castor oil-induced diarrhea, which assesses the delay in diarrhea onset and reduction in fecal output. nih.govnih.govsaspublishers.com An in vivo antidiarrhoeal index can be calculated based on the combined effects on defecation frequency, onset, and intestinal fluid accumulation. nih.govnih.gov
Renal Damage Models: Animal models are indispensable for studying both acute kidney injury (AKI) and chronic kidney disease (CKD). researchgate.netnih.gov Common models include those induced by ischemia-reperfusion injury, nephrotoxic agents, or surgical procedures like partial nephrectomy. criver.comsci-hub.se These models allow for the evaluation of potential therapeutic agents in mitigating renal damage, inflammation, and fibrosis. researchgate.netrevistanefrologia.com
Pharmacodynamic Evaluation (Mechanistic Insights in Living Systems)
Pharmacodynamic studies are crucial for understanding the relationship between drug concentration and its effect over time in a living organism. frontiersin.org These evaluations help to elucidate the mechanism of action and identify the pharmacokinetic drivers (e.g., AUC, Cmax) of the observed effect. frontiersin.orgnih.gov For natural products, in vivo pharmacodynamic studies can help translate in vitro potency to a whole-organism context, considering factors like protein binding and metabolism. frontiersin.orgnih.gov Such studies are essential for the development of new drugs, providing insights into dose-response relationships and the duration of effect. fda.goveuropa.eu
Interactive Data Table: Biological Activities of this compound and Related Limonoids
Below is a summary of the investigated biological activities.
| Biological Activity | Compound/Extract | Key Findings | Reference(s) |
| Antiviral | Swielimonoid B | EC50 = 7.2 ± 1.33 µM against dengue virus 2 | researchgate.net |
| Antiviral | Swietenia macrophylla compounds | Predicted interaction with SARS-CoV-2 PLpro | unair.ac.idresearchgate.net |
| Antimalarial | Limonoids from Meliaceae | Noted for potential against Plasmodium falciparum | scielo.brmdpi.comusm.my |
| Antifeedant | This compound | Activity comparable to bicyclononanolides against Spodoptera frugiperda | researchgate.net |
Impact on Physiological Biomarkers
The investigation into the biological effects of this compound, a limonoid found in plants such as Swietenia macrophylla, has extended to its impact on key physiological biomarkers, particularly within the context of extracts containing this compound. nih.govnih.gov A notable study explored the effects of an ethanol (B145695) extract nanoparticle of S. macrophylla, which contains this compound among other limonoids, on biomarkers related to kidney function and oxidative stress in a streptozotocin (STZ)-induced diabetic rat model. nih.gov
Physiological biomarkers are objective, measurable indicators of biological processes, pathogenic processes, or responses to a therapeutic intervention. ijheps.orgnih.gov In the aforementioned study, the STZ-treated diabetic rats exhibited significantly elevated levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), which are key indicators of compromised kidney function. nih.gov The administration of the S. macrophylla extract led to a significant reduction in these markers, suggesting a potential protective effect on renal function. nih.gov
Furthermore, the study assessed biomarkers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Malondialdehyde (MDA) is a prominent marker of lipid peroxidation and oxidative damage. nih.gov In the diabetic rat model, kidney tissue MDA levels were substantially higher compared to the control group. nih.gov Treatment with the S. macrophylla extract significantly decreased these MDA levels. nih.gov
Concurrently, the extract influenced the levels of endogenous antioxidant enzymes, namely superoxide dismutase (SOD) and glutathione peroxidase (GPx). These enzymes are crucial components of the cellular defense system against oxidative damage. The study observed that the administration of the S. macrophylla extract increased the levels of SOD and GPx in the kidney tissues of the diabetic rats. nih.gov These findings indicate that an extract containing this compound can modulate physiological biomarkers associated with kidney damage and oxidative stress in an animal model.
Table 1: Effect of S. macrophylla Extract on Kidney Function Biomarkers in STZ-Induced Diabetic Rats
| Biomarker | Diabetic Control Group (STZ-Treated) | S. macrophylla Extract-Treated Group | Observed Effect |
|---|---|---|---|
| Blood Urea Nitrogen (BUN) | Significantly Increased | Significantly Decreased (compared to diabetic control) | Amelioration of elevated BUN levels |
| Creatinine | Significantly Increased | Significantly Decreased (compared to diabetic control) | Amelioration of elevated creatinine levels |
Data derived from a study on S. macrophylla ethanol extract nanoparticles in diabetic rats. nih.gov
Table 2: Effect of S. macrophylla Extract on Oxidative Stress Biomarkers in STZ-Induced Diabetic Rats
| Biomarker | Diabetic Control Group (STZ-Treated) | S. macrophylla Extract-Treated Group | Observed Effect |
|---|---|---|---|
| Malondialdehyde (MDA) | Significantly Increased | Significantly Decreased (compared to diabetic control) | Reduction in lipid peroxidation |
| Superoxide Dismutase (SOD) | Decreased | Increased (compared to diabetic control) | Enhancement of antioxidant enzyme activity |
| Glutathione Peroxidase (GPx) | Decreased | Increased (compared to diabetic control) | Enhancement of antioxidant enzyme activity |
Data derived from a study on S. macrophylla ethanol extract nanoparticles in diabetic rats. nih.gov
Identification of Pharmacophoric Features for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. For this compound and related limonoids, key pharmacophoric features are derived from their complex and highly oxygenated core structure. jst.go.jp
Limonoids are characterized by a prototypical 4,4,8-trimethyl-17-furanylsteroid skeleton. jst.go.jp The core structure, which includes the furan (B31954) ring attached to the D-ring at C-17, is a fundamental feature for bioactivity. jst.go.jpnchu.edu.tw The extensive oxygenation across the molecule, including hydroxyl groups, acetyl groups, and tigloyl moieties, provides a constellation of hydrogen bond donors and acceptors. nchu.edu.twnih.gov These functional groups are critical for interaction with biological targets. nih.gov For instance, in a study of related B, D-seco limonoids from Swietenia mahogani, a tigloyl residue at the C-3 position was identified as a key feature for the inhibitory activity on adipocyte differentiation. nih.govphcog.com This suggests that the size, shape, and electronic properties of ester groups at specific positions are crucial pharmacophoric elements.
A rigid, sterically demanding tetracyclic core.
A hydrophobic steroid backbone.
Specifically positioned hydrogen bond donors (hydroxyls) and acceptors (carbonyls, esters, epoxides). nih.gov
A furan ring at C-17, which is a characteristic feature of this limonoid class. jst.go.jpnchu.edu.tw
Impact of Structural Modifications on Efficacy
The biological activity of limonoids can be significantly altered by modifying their chemical structure. mdpi.com Semisynthetic modifications of natural limonoids isolated from Swietenia species have provided valuable insights into the SAR, particularly regarding toxicity and potential therapeutic effects. tandfonline.comnih.gov
A key study investigating the toxicity of various limonoid analogs against Artemia salina (brine shrimp) demonstrated that targeted chemical changes can dramatically enhance bioactivity. tandfonline.comnih.gov The parent compounds, such as swietenolide and swietenine (B1256064), showed little to no toxicity. tandfonline.com However, the introduction of acyl groups, particularly benzoyl groups, at specific hydroxyl positions led to a significant increase in toxicity. mdpi.com For example, the conversion of swietenolide to 6-O-benzoylswietenolide increased its potency dramatically. tandfonline.com
Key findings from SAR studies on related Swietenia limonoids include:
Acylation: The addition of acyl groups like benzoyl or propionyl to hydroxylated positions (e.g., C-3 and C-6) generally increases toxicity and bioactivity. tandfonline.com The most toxic analog in one study was 3-O-benzoyl-3-detigloylisoswietenine, highlighting the importance of the benzoyl group at the C-3 position. tandfonline.comnih.gov
Hydrolysis: The removal of ester groups (e.g., a tigloyl group) via hydrolysis can decrease activity, but subsequent re-acylation with different groups can restore or enhance it. tandfonline.com
Minor Alkyl Chain Modifications: Even small changes, such as adding a methylene (B1212753) group to an ester side chain, can influence activity, indicating that the size and lipophilicity of these substituents are important. tandfonline.com
These findings suggest that the hydroxyl and ester functionalities on the this compound scaffold are prime targets for modification to enhance its efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. researchgate.net While specific QSAR models for this compound have not been detailed in the literature, QSAR studies have been successfully applied to tetranortriterpenoids to predict their antifeedant activity. researchgate.net
A typical QSAR study involves:
Data Set Compilation: A series of this compound derivatives would be synthesized and their biological activity measured quantitatively (e.g., as IC₅₀ or EC₅₀ values).
Descriptor Calculation: For each analog, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic features.
Model Development: Statistical methods, like multiple linear regression or partial least squares, are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. researchgate.net
Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of new, untested compounds. researchgate.net
For limonoids, QSAR models have shown that both steric and electronic field effects contribute significantly to their activity. researchgate.net Such a model for this compound could accelerate the drug discovery process by predicting the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.
Molecular Docking and Computational Studies in SAR Elucidation
Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a macromolecular target, such as an enzyme or receptor. mdpi.com This technique is instrumental in elucidating SAR by providing a visual and energetic model of the ligand-target interaction at an atomic level. japsonline.comunair.ac.id
In the context of this compound, molecular docking could be used to:
Identify Potential Biological Targets: By docking this compound against a panel of known protein targets, researchers can hypothesize its mechanism of action. japsonline.com
Explain SAR Data: Docking can rationalize why certain structural modifications lead to higher or lower efficacy. For example, it can show how the addition of a benzoyl group allows for new, favorable interactions (e.g., pi-pi stacking) within the target's binding site, explaining the increased activity observed in SAR studies. tandfonline.com
Guide Ligand Optimization: The predicted binding pose reveals which parts of the molecule are in close contact with the receptor and which are exposed to the solvent. This information guides the design of new derivatives with improved binding affinity. nih.gov
Studies on other limonoids have successfully used molecular docking to understand their binding to various targets, including acetylcholinesterase and nuclear receptors. mdpi.comjapsonline.com For instance, a docking study on mahogany compounds identified potential interactions with the Papain-Like Protease (PLpro) of SARS-CoV-2. unair.ac.id These computational approaches provide a powerful complement to experimental SAR data, offering a deeper understanding of the molecular interactions that drive biological activity. tjnpr.org
Design Principles for Enhanced Bioactivity
The design of more potent this compound derivatives is guided by the integration of SAR data and computational modeling. The overarching goal is to make strategic structural modifications that optimize interactions with a biological target. mdpi.com
Based on studies of related limonoids, several key design principles emerge:
Targeted Acylation: The hydroxyl groups present on the this compound scaffold are key handles for modification. SAR studies strongly suggest that introducing specific acyl groups, such as benzoyl groups, at positions like C-3 or C-6 can significantly enhance bioactivity. mdpi.comtandfonline.com This is likely due to the introduction of favorable aromatic or hydrophobic interactions within the target's binding pocket.
Exploitation of the Furan Ring: The furan ring is a conserved feature and likely plays a critical role in binding. Modifications to this part of the molecule should be approached with caution, but computational studies could explore whether bioisosteric replacements could maintain or improve activity.
Structure-Guided Design: The most effective strategy involves using molecular docking models of this compound bound to its target. This allows chemists to rationally design modifications that fill empty pockets in the binding site, form new hydrogen bonds, or displace unfavorable water molecules, leading to enhanced binding affinity and, consequently, greater biological activity. nih.gov
By combining empirical SAR data with the predictive power of QSAR and molecular docking, researchers can move beyond random screening and rationally design this compound derivatives with enhanced potency and selectivity. researchgate.net
Conclusion
Augustineolide stands as a fascinating example of the chemical complexity and biological potential inherent in natural products. First isolated from the seeds of Swietenia macrophylla, its intricate mexicanolide (B239390) structure has been elucidated through modern spectroscopic techniques. While research into its specific biological activities and mechanisms of action is ongoing, the broader family of limonoids to which it belongs exhibits a remarkable range of pharmacological properties. The total synthesis of this compound remains an open challenge, the pursuit of which will undoubtedly spur further innovation in the field of organic chemistry. Future research will likely focus on a more detailed investigation of its biological profile and the development of a successful synthetic route, which would enable a more thorough exploration of its therapeutic potential.
Future Directions and Emerging Research Avenues
Untapped Biological Activities and Therapeutic Applications
Augustineolide is a member of the limonoid class of compounds, which are known for a wide array of biological effects, including antimalarial, antifeedant, insecticidal, and antitumor properties. mdpi.com While this compound itself has been noted in phytochemical studies of Swietenia macrophylla, its specific biological activities remain largely uncharted. acs.orgopenveterinaryjournal.com The rich pharmacological potential of limonoids suggests that this compound could harbor significant therapeutic applications waiting to be discovered. mdpi.comscielo.br
Future research should systematically screen this compound for a broad spectrum of bioactivities. Given the known properties of related limonoids, promising areas for investigation include:
Antimicrobial and Antiviral Effects: Many plant-derived compounds, including limonoids, exhibit antimicrobial properties. scielo.brscielo.br this compound should be tested against a panel of pathogenic bacteria and viruses.
Anti-inflammatory Properties: Inflammation is a key factor in numerous chronic diseases. Investigating the potential of this compound to modulate inflammatory pathways could open doors to new treatments for conditions like arthritis and inflammatory bowel disease.
Anticancer Potential: The antitumor properties of other limonoids make this compound a candidate for anticancer research. mdpi.com Studies should explore its effects on various cancer cell lines, focusing on mechanisms of cell death and inhibition of tumor growth.
Advanced Synthetic Methodologies for Novel this compound Derivatives
The structural complexity of this compound presents both a challenge and an opportunity for synthetic chemists. acs.org Developing efficient and versatile synthetic routes is crucial not only for producing sufficient quantities for biological testing but also for creating novel derivatives with enhanced or new therapeutic properties. nih.govrsc.org
Future synthetic efforts could focus on:
Total Synthesis: Achieving the total synthesis of this compound would be a significant milestone, providing a renewable source of the compound and allowing for the creation of analogs that are not accessible through semi-synthesis from the natural product.
Derivative Libraries: By modifying the functional groups of this compound, researchers can create libraries of new compounds. nih.govmdpi.com These derivatives can then be screened for improved biological activity, selectivity, and pharmacokinetic properties. organic-chemistry.org
Green Chemistry Approaches: Employing principles of green chemistry in the synthesis of this compound and its derivatives would minimize environmental impact and improve the cost-effectiveness of production. nih.gov
Integrated Omics Approaches in Mechanistic Elucidation
To fully understand how this compound exerts its biological effects, a deep dive into its molecular mechanisms is necessary. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for this purpose. rsc.orgmdpi.comnih.gov These technologies can provide a holistic view of the cellular response to this compound, revealing the pathways and networks it modulates. frontiersin.orgfrontiersin.org
Key research questions to be addressed using omics include:
Target Identification: What are the specific proteins or cellular pathways that this compound interacts with to produce its biological effects?
Pathway Analysis: How does this compound alter gene expression, protein levels, and metabolite profiles within a cell or organism?
Biomarker Discovery: Can changes in the omics profiles of cells or tissues treated with this compound be used as biomarkers to monitor its therapeutic effects or predict patient response?
Nanotechnology Applications for this compound Delivery in Preclinical Models
The translation of promising natural products into clinical therapies is often hampered by challenges such as poor solubility, low bioavailability, and off-target side effects. mdpi.com Nanotechnology offers innovative solutions to these problems by enabling the targeted delivery of drugs to specific sites in the body. nih.govbiomedpharmajournal.org
Future research in this area should explore the development of nano-drug delivery systems for this compound, including:
Nanoparticle Formulation: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, protect it from degradation, and control its release. frontiersin.orgnih.gov Studies have already shown the potential of nanoparticles to improve the delivery of extracts from Swietenia macrophylla. openveterinaryjournal.com
Targeted Delivery: By functionalizing these nanoparticles with targeting ligands, such as antibodies or peptides, they can be directed to specific cells or tissues, thereby increasing efficacy and reducing side effects. nih.gov
Preclinical Evaluation: These nanotechnology-based formulations of this compound should be rigorously tested in preclinical animal models to evaluate their biodistribution, pharmacokinetics, and therapeutic efficacy.
Collaborative Research Frameworks for Comprehensive Investigation
The multifaceted nature of this compound research, spanning from natural product chemistry to clinical application, necessitates a collaborative approach. duke.edu Establishing collaborative research frameworks that bring together experts from diverse fields is essential for accelerating progress. nih.govacme-journal.orgcanada.ca
These frameworks should foster collaboration between:
Academic Research Institutions: To conduct fundamental research on the chemistry, biology, and pharmacology of this compound.
Pharmaceutical Industry: To provide expertise in drug development, clinical trials, and commercialization. ukri.org
Governmental and Funding Agencies: To support research through funding and the establishment of research priorities. augs.org
Review of Research Gaps and Priorities
A thorough review of the existing literature reveals several key research gaps that need to be addressed to advance our understanding and application of this compound. Identifying and prioritizing these gaps is crucial for guiding future research efforts. nih.govnih.govaugs.org
Key Research Gaps and Priorities:
| Research Area | Identified Gaps | Research Priorities |
| Biological Activity | Limited screening for a wide range of biological effects. mdpi.comscielo.br | Systematic in vitro and in vivo testing for antimicrobial, anti-inflammatory, and anticancer activities. |
| Synthetic Chemistry | Lack of an efficient total synthesis. researchgate.net | Development of a scalable total synthesis and creation of diverse derivative libraries. nih.govrsc.org |
| Mechanistic Studies | The molecular targets and mechanisms of action are unknown. | Utilization of integrated omics approaches to identify cellular targets and signaling pathways. rsc.orgmdpi.com |
| Drug Delivery | Poor bioavailability and potential for off-target effects. mdpi.com | Formulation of this compound into targeted nanoparticle delivery systems for preclinical testing. openveterinaryjournal.comnih.gov |
| Collaboration | Fragmented research efforts across different disciplines. duke.edu | Establishment of interdisciplinary research consortia to facilitate comprehensive investigation. nih.govukri.org |
By systematically addressing these future directions and research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new medicines.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
